molecular formula C6H14O5 B14513890 Acetic acid--2-(methoxymethoxy)ethan-1-ol (1/1) CAS No. 62529-13-9

Acetic acid--2-(methoxymethoxy)ethan-1-ol (1/1)

Cat. No.: B14513890
CAS No.: 62529-13-9
M. Wt: 166.17 g/mol
InChI Key: KCZIYFUHZVAFDZ-UHFFFAOYSA-N
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Description

Acetic acid–2-(methoxymethoxy)ethan-1-ol (1/1) is a chemical compound with the molecular formula C₇H₁₄O₅. It is also known as O-[2-(2-Methoxyethoxy)ethyl]glycolic acid. This compound is characterized by its unique structure, which includes both acetic acid and methoxymethoxyethanol moieties. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–2-(methoxymethoxy)ethan-1-ol typically involves the reaction of acetic acid with 2-(methoxymethoxy)ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3COOH+CH3OCH2CH2OCH2CH2OHCH3OCH2CH2OCH2CH2OCOCH3+H2O\text{CH}_3\text{COOH} + \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}_3 + \text{H}_2\text{O} CH3​COOH+CH3​OCH2​CH2​OCH2​CH2​OH→CH3​OCH2​CH2​OCH2​CH2​OCOCH3​+H2​O

Industrial Production Methods

Industrial production of acetic acid–2-(methoxymethoxy)ethan-1-ol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction parameters such as temperature and pressure.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-(methoxymethoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid–2-(methoxymethoxy)ethan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.

    Biology: Employed in biochemical assays and as a surfactant modifier.

    Medicine: Investigated for potential therapeutic applications and drug delivery systems.

    Industry: Utilized in the formulation of ceramic-filled inks for 3D printing and in enhanced oil recovery processes.

Mechanism of Action

The mechanism of action of acetic acid–2-(methoxymethoxy)ethan-1-ol involves its interaction with molecular targets and pathways. The compound can act as a surfactant, modifying the surface properties of nanoparticles and enhancing their stability. It may also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: Similar in structure but lacks the acetic acid moiety.

    Triethylene glycol monomethyl ether: Contains a similar ether linkage but differs in the overall structure.

    2-Methoxyethyl acetate: Shares the methoxyethyl group but has an acetate ester instead of the acetic acid moiety.

Uniqueness

Acetic acid–2-(methoxymethoxy)ethan-1-ol is unique due to its combination of acetic acid and methoxymethoxyethanol functionalities. This dual functionality imparts distinctive chemical properties, making it valuable in various applications.

Properties

CAS No.

62529-13-9

Molecular Formula

C6H14O5

Molecular Weight

166.17 g/mol

IUPAC Name

acetic acid;2-(methoxymethoxy)ethanol

InChI

InChI=1S/C4H10O3.C2H4O2/c1-6-4-7-3-2-5;1-2(3)4/h5H,2-4H2,1H3;1H3,(H,3,4)

InChI Key

KCZIYFUHZVAFDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COCOCCO

Origin of Product

United States

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